

A Comparative Guide to Analytical Methods for Montelukast Sodium Hydrate

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Compound of Interest

Compound Name: *Montelukast sodium hydrate*

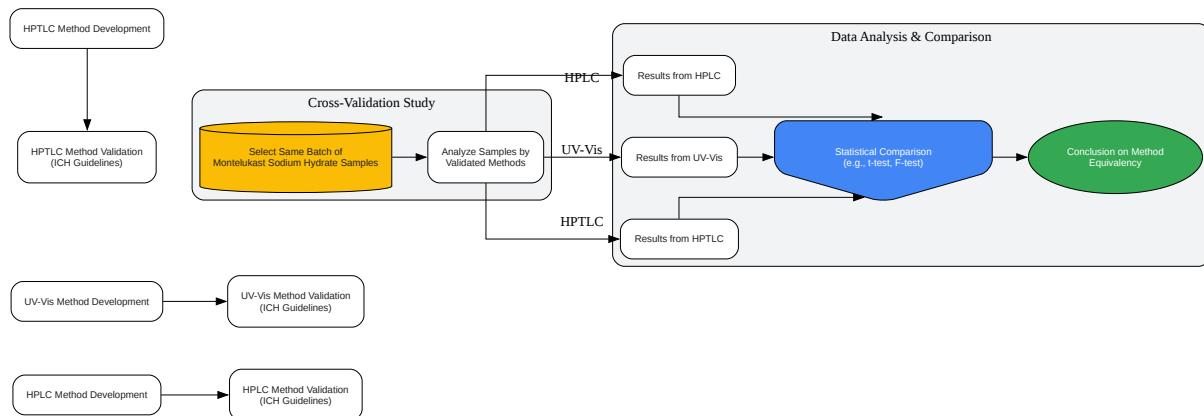
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For researchers, scientists, and drug development professionals, the accurate and precise quantification of **Montelukast Sodium Hydrate** is paramount for ensuring product quality and therapeutic efficacy. This guide provides an objective comparison of common analytical methods—High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC)—supported by experimental data to aid in the selection of the most suitable method for your specific analytical needs.

Cross-Validation of Analytical Methods: A Workflow

Cross-validation ensures the equivalency and reliability of different analytical methods used for the same analyte. A typical workflow involves analyzing the same batches of a drug substance or product by the different methods and statistically comparing the results.

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Caption: Workflow for the cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive chromatographic technique, widely regarded as the gold standard for the analysis of pharmaceutical compounds.

Data Presentation: HPLC Method Validation Parameters

Parameter	Reported Values	Reference
Linearity Range	1-100 µg/mL	[1]
Correlation Coefficient (r^2)	> 0.999	[1]
Accuracy (% Recovery)	99.51 ± 1.76%	[1]
Precision (% RSD)	< 2%	[2][3]
Limit of Detection (LOD)	1.31 µg/mL	[1]
Limit of Quantification (LOQ)	3.97 µg/mL	[1]

Experimental Protocol: A Validated RP-HPLC Method[1]

- Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
- Column: Octadecylsilane (C18) column.
- Mobile Phase: A mixture of acetonitrile and 1 mM sodium acetate (pH adjusted to 6.3 with acetic acid) in a 90:10 v/v ratio.
- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 285 nm.
- Sample Preparation: Twenty tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of powder equivalent to 10 mg of montelukast sodium is accurately weighed and transferred to a 100 mL volumetric flask. The powder is dissolved in the mobile phase, sonicated for 15 minutes, and then the volume is made up to the mark with the mobile phase. The solution is filtered through a 0.45 µm membrane filter.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more cost-effective method suitable for routine quality control analysis.

Data Presentation: UV-Visible Spectrophotometry Method Validation Parameters

Parameter	Reported Values	Reference
Linearity Range	5-25 µg/mL	[4]
Correlation Coefficient (r^2)	> 0.999	[4]
Accuracy (% Recovery)	98.91 - 100.33%	[4]
Precision (% RSD)	< 2%	[4]
Wavelength of Maximum Absorbance (λ_{max})	287.3 nm	[5]

Experimental Protocol: A Validated UV-Visible Spectrophotometric Method [4]

- Instrumentation: A UV-Visible Spectrophotometer.
- Solvent: Methanol.
- Procedure: Standard solutions of montelukast sodium are prepared in methanol at various concentrations. The absorbance of these solutions is measured at the λ_{max} . For the analysis of tablets, a powder equivalent to a known amount of montelukast sodium is dissolved in methanol, filtered, and diluted to a suitable concentration before measuring the absorbance.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of high throughput as multiple samples can be analyzed simultaneously on a single plate.

Data Presentation: HPTLC Method Validation Parameters

Parameter	Reported Values	Reference
Linearity Range	120-1000 ng/spot	
Correlation Coefficient (r^2)	> 0.99	
Accuracy (% Recovery)	99.20 - 100.88%	
Precision (% RSD)	1.02 - 1.90%	
Limit of Detection (LOD)	2.08 ng/spot	
Limit of Quantification (LOQ)	-	

Experimental Protocol: A Validated HPTLC Method

- Instrumentation: HPTLC system with a densitometric scanner.
- Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
- Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia solution (25%) in a 14:3:2 v/v/v ratio.
- Application: Standard and sample solutions are applied to the HPTLC plate as bands.
- Development: The plate is developed in a twin-trough chamber up to a distance of 80 mm.
- Densitometric Analysis: After development, the plate is dried, and the bands are scanned at 230 nm.

Comparative Analysis

Feature	HPLC	UV-Visible Spectrophotometry	HPTLC
Specificity	High (excellent separation of analyte from impurities)	Low (interference from excipients is possible)	Moderate to High (good separation with appropriate mobile phase)
Sensitivity	High	Moderate	High
Throughput	Low (sequential analysis)	High	High (simultaneous analysis of multiple samples)
Cost	High (instrumentation and solvent consumption)	Low	Moderate
Complexity	High (requires skilled operators)	Low	Moderate

Conclusion

The choice of an analytical method for **Montelukast Sodium Hydrate** depends on the specific requirements of the analysis.

- HPLC is the preferred method for stability studies, impurity profiling, and when high accuracy and specificity are critical.
- UV-Visible Spectrophotometry is a suitable and economical choice for routine quality control assays of the bulk drug and finished products where interference from excipients is minimal.
- HPTLC is advantageous for rapid screening and analysis of a large number of samples, offering a good balance between performance and cost.

It is recommended that for a given product, the chosen routine method (e.g., UV or HPTLC) be cross-validated against a reference method like HPLC to ensure the reliability and comparability of the analytical results.

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